
4-phenyl-N-(pyridin-4-yl)butanamide
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Overview
Description
4-phenyl-N-(pyridin-4-yl)butanamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a phenyl group and a pyridinyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(pyridin-4-yl)butanamide typically involves the reaction of 4-phenylbutanoic acid with pyridine-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-phenyl-N-(pyridin-4-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Phenylacetamide: A simpler analog with a phenyl group attached to an acetamide backbone.
N-(pyridin-4-yl)pyridin-4-amine: Contains two pyridinyl groups and is used in similar applications.
4-phenylbutanoic acid: The precursor in the synthesis of 4-phenyl-N-(pyridin-4-yl)butanamide.
Uniqueness
This compound is unique due to the combination of its phenyl and pyridinyl groups, which confer specific chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-phenyl-N-(pyridin-4-yl)butanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a phenylbutanoyl chloride derivative with 4-aminopyridine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:
- Precursor preparation : 4-Phenylbutanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .
- Amide formation : The acid chloride reacts with 4-aminopyridine in a 1:1 molar ratio at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity . Optimization involves adjusting solvent polarity, temperature, and catalyst use (e.g., DMAP for accelerated coupling) to achieve yields >75% .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, amide NH at δ 9.2 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (expected [M+H]⁺ ≈ 281.13 g/mol) .
- X-ray Crystallography : For crystalline samples, this resolves bond lengths and dihedral angles (amide plane vs. pyridinyl ring) .
Q. How is preliminary biological activity screening conducted for this compound?
Initial assays focus on enzyme inhibition (e.g., leukotriene A4 hydrolase) or receptor binding:
- In vitro enzyme assays : Measure IC₅₀ values using fluorogenic substrates .
- Cell-based assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and anti-inflammatory effects (e.g., TNF-α suppression in macrophages) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay conditions (e.g., serum protein binding, pH) or cell-type specificity. Mitigation strategies include:
- Dose-response normalization : Compare activity at multiple concentrations (e.g., 1 nM–100 µM) .
- Metabolic stability tests : Use liver microsomes to assess compound degradation .
- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies are effective for identifying the molecular target(s) of this compound?
Advanced approaches include:
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Thermal shift assays : Monitor protein denaturation to identify stabilized targets .
- Gene knockout/RNAi : Screen for reduced activity in target-deficient cell lines .
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products .
- Catalyst screening : Test palladium or copper catalysts for Ullmann-type coupling in pyridinyl functionalization .
- In-line analytics : Implement HPLC-MS for real-time monitoring of reaction progress .
Q. What methodologies address the compound’s poor aqueous solubility in pharmacological studies?
- Co-solvent systems : Use DMSO/PEG 400 mixtures for in vivo dosing .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve solubility .
Q. How do structural modifications of the pyridinyl or phenyl groups affect bioactivity?
Comparative studies involve:
- SAR (Structure-Activity Relationship) : Synthesize analogs with halogenated phenyl rings (e.g., 4-Cl, 2-F) or substituted pyridines (e.g., 3-CH₃) .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to leukotriene A4 hydrolase .
- Crystallographic analysis : Compare ligand-protein co-crystal structures to identify critical interactions .
Q. Data Contradiction and Validation
Q. How should researchers reconcile conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?
- 3D model optimization : Ensure organoids mimic in vivo nutrient gradients and hypoxia .
- Pharmacokinetic profiling : Measure compound penetration into 3D structures using LC-MS .
- Multiplex assays : Combine ATP-based viability with apoptosis markers (e.g., caspase-3 activation) .
Q. What statistical methods are appropriate for analyzing dose-response heterogeneity in high-throughput screens?
- Hill slope analysis : Fit sigmoidal curves to quantify efficacy/potency .
- Cluster analysis : Group compounds by response patterns (e.g., PCA) .
- Robust Z-factor : Assess assay quality by comparing positive/negative controls .
Properties
IUPAC Name |
4-phenyl-N-pyridin-4-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-14-9-11-16-12-10-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJFMVVOSPBGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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